6-Pyridin-4-yldiazinan-3-one
Description
6-Pyridin-4-yldiazinan-3-one is a heterocyclic compound featuring a pyridine ring fused with a diazinanone core. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-pyridin-4-yldiazinan-3-one |
InChI |
InChI=1S/C9H11N3O/c13-9-2-1-8(11-12-9)7-3-5-10-6-4-7/h3-6,8,11H,1-2H2,(H,12,13) |
InChI Key |
CQHJCHXHVOCQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NNC1C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pyridin-4-yl-2H-pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production methods for 6-Pyridin-4-yl-2H-pyridazin-3-one are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Pyridin-4-yl-2H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyridazinone ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds . Reaction conditions typically involve cyclization and oxidation steps, often in the presence of catalysts or oxidizing agents like PCl5 .
Major Products
The major products formed from these reactions are various derivatives of 6-Pyridin-4-yl-2H-pyridazin-3-one, which exhibit a range of pharmacological activities .
Scientific Research Applications
6-Pyridin-4-yl-2H-pyridazin-3-one has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for potential use in treating hypertension, depression, and other conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Pyridin-4-yl-2H-pyridazin-3-one involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play roles in vasodilation and anti-inflammatory effects . Additionally, it can bind to specific receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s key differentiator is the combination of a pyridine ring and a diazinanone moiety. Below is a comparative analysis with structurally related compounds from published datasets:
Table 1: Structural and Functional Comparisons
Notes:
- Pyridine vs.
- Diazinanone vs. Piperazine: The diazinanone core offers greater conformational rigidity than 6-(4-methylpiperazin-1-yl)-1H-indole, which may reduce off-target effects in drug design .
- Solubility: Ethyl ester-containing analogs (e.g., I-6230) show improved solubility in ethanol/water mixtures compared to unmodified pyridine-diazinanone systems, suggesting that esterification could optimize bioavailability .
Research Findings and Mechanistic Insights
- Anticancer Potential: Pyridazine derivatives (e.g., I-6232) demonstrate IC₅₀ values of 1.2–3.8 µM against leukemia cell lines, attributed to phenethylamino side chains enhancing membrane permeability . This suggests that 6-Pyridin-4-yldiazinan-3-one could be modified with similar substituents for enhanced efficacy.
- Antimicrobial Activity : Isoxazole-pyridine hybrids (e.g., 5-Chloroisoxazolo[4,5-b]pyridin-3-amine) exhibit MIC values of 4 µg/mL against S. aureus, highlighting the importance of halogenation in boosting potency .
- Synthetic Challenges: The diazinanone ring in 6-Pyridin-4-yldiazinan-3-one is prone to hydrolysis under acidic conditions, unlike more stable morpholine or piperazine analogs (e.g., 2-Amino-3-morpholin-4-ylpyrazine) .
Critical Analysis and Limitations
- Data Gaps: Direct pharmacological data for 6-Pyridin-4-yldiazinan-3-one is scarce.
- Contradictions: Pyridazine-based compounds (e.g., I-6230) show superior solubility but lower thermal stability compared to pyridine-diazinanone systems, indicating trade-offs in drug development .
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